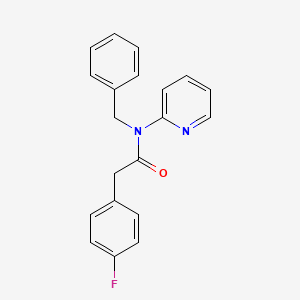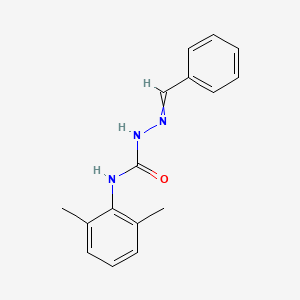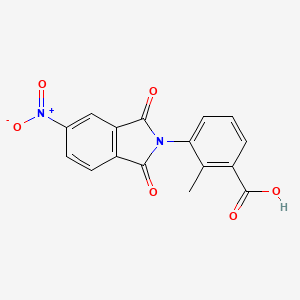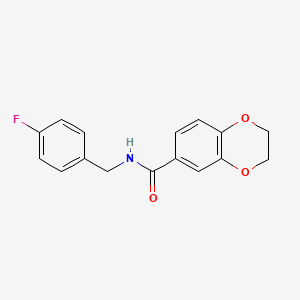![molecular formula C15H17N5O2 B5735832 2-(2-methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-morpholin-4-ylethanone](/img/structure/B5735832.png)
2-(2-methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-morpholin-4-ylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-morpholin-4-ylethanone is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound features a unique structure that combines a triazole ring with a benzimidazole moiety, linked to a morpholine ring via an ethanone bridge. Such a structure endows the compound with diverse chemical and biological properties, making it a valuable subject of study.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-morpholin-4-ylethanone typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate hydrazine derivatives with ortho-diamines to form the triazole and benzimidazole rings
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of catalysts can significantly enhance reaction rates and selectivity. The choice of solvents, temperature control, and purification methods are crucial factors in scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-morpholin-4-ylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the morpholine and triazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
2-(2-methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-morpholin-4-ylethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and unique electronic characteristics.
Wirkmechanismus
The mechanism of action of 2-(2-methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-morpholin-4-ylethanone involves its interaction with specific molecular targets. The triazole and benzimidazole rings can bind to enzymes and receptors, inhibiting their activity. This compound may interfere with nucleic acid synthesis, protein function, or cell membrane integrity, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-triazolo[1,5-a]pyrimidine: Used as an antimicrobial agent in agriculture.
1,2,4-triazolo[4,3-b][1,2,4,5]tetrazine: Explored for its energetic material properties.
Uniqueness
2-(2-methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-morpholin-4-ylethanone stands out due to its unique combination of structural features, which confer a broad spectrum of biological activities and chemical reactivity
Eigenschaften
IUPAC Name |
2-(2-methyl-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-11-16-15-19(10-14(21)18-6-8-22-9-7-18)12-4-2-3-5-13(12)20(15)17-11/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXNCNLTMQHJIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=CC=CC=C3N(C2=N1)CC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(cyclohexylamino)methylene]-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione](/img/structure/B5735751.png)

![Ethyl 4-methyl-3-[(3-methylphenyl)sulfamoyl]benzoate](/img/structure/B5735762.png)



![5-oxo-1,3,4,5-tetrahydro-2H-chromeno[3,4-b]pyridin-9-yl acetate](/img/structure/B5735773.png)
![N-cyclopentyl-2-[3-(dimethylamino)benzoyl]hydrazinecarbothioamide](/img/structure/B5735781.png)

![2-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B5735791.png)
![6-methyl-1-[2-(2-{[5-(4-nitrophenyl)-2-furyl]methylene}hydrazino)-2-oxoethyl]-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate](/img/structure/B5735799.png)


![3-amino-N-mesityl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5735829.png)
